molecular formula C12H11NO2 B5720961 N-cyclopropyl-1-benzofuran-2-carboxamide

N-cyclopropyl-1-benzofuran-2-carboxamide

Cat. No.: B5720961
M. Wt: 201.22 g/mol
InChI Key: YRAMLEGGJKHCIZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. The benzofuran core is present in many biologically active natural products, making it a popular scaffold for drug design .

Preparation Methods

The synthesis of N-cyclopropyl-1-benzofuran-2-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .

Reagents and Conditions:

  • Benzofuran substrate (0.15 mmol)
  • (Hetero)aryl iodide (3.0 equivalents)
  • Palladium acetate (5 mol%)
  • Silver acetate (1.5 equivalents)
  • Sodium acetate (1 equivalent)
  • Cyclopentyl methyl ether (0.5 M)
  • Heated at 110°C under inert atmosphere .

Chemical Reactions Analysis

N-cyclopropyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclopropyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N-cyclopropyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

Uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclopropyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAMLEGGJKHCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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